REACTION_CXSMILES
|
[CH3:1]I.[Cl:3][C:4]1[CH:5]=[CH:6][C:7]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[N:8][C:9]=1[OH:10]>C(Cl)(Cl)Cl.C(=O)([O-])[O-].[Ag+2]>[Cl:3][C:4]1[CH:5]=[CH:6][C:7]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[N:8][C:9]=1[O:10][CH3:1] |f:3.4|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=NC1O)C(=O)OCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
142.4 g
|
Type
|
catalyst
|
Smiles
|
C([O-])([O-])=O.[Ag+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 70° C. for seven hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction solution was filtered through celite
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=30:1)
|
Type
|
CUSTOM
|
Details
|
purified again by silica gel column chromatography (hexane:ethyl acetate=20:1)
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=NC1OC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.3 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |